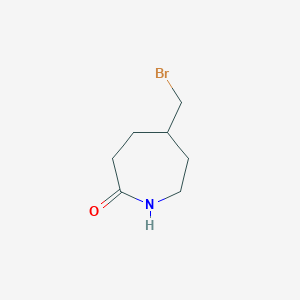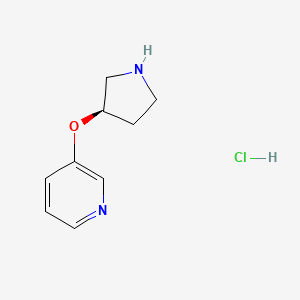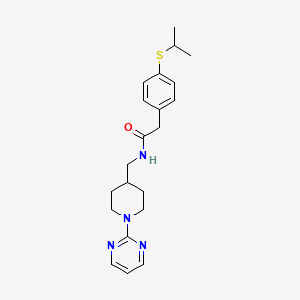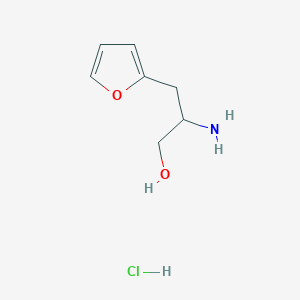
5-(Bromomethyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)azepan-2-one, also known as BMA, is a heterocyclic organic compound . It has a molecular weight of 206.08 . It is commonly used in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of this compound is C7H12BrNO . The Inchi Code is 1S/C7H12BrNO/c8-5-6-1-2-7 (10)9-4-3-6/h6H,1-5H2, (H,9,10) .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Atroposelective Formation of Dibenz[c,e]azepines
Research by Cheetham et al. (2011) demonstrated the atroposelective formation of dibenz[c,e]azepines, which are secondary amines incorporating a centre-axis chirality relay. These compounds are accessible via N-acylation and ring-closing intramolecular direct arylation, starting from 1-substituted N-(2-bromobenzyl)-1-phenylmethanamines. The process exhibits high atropodiastereoselectivity, attributed to strain effects from the trigonalisation of the nitrogen atom, highlighting a synthetic application of bromomethylated azepanes in constructing complex chiral structures Cheetham et al., Organic & Biomolecular Chemistry, 2011.
Drug Discovery Beyond the Rule of 5
DeGoey et al. (2017) explored the challenges of drug discovery in "beyond rule of 5" (bRo5) chemical space, focusing on the development of new therapeutic agents for diseases with unmet medical needs, particularly in oncology and virology. This research underscores the relevance of compounds like 5-(Bromomethyl)azepan-2-one in the synthesis of complex molecules that can navigate the intricacies of oral bioavailability in drug design DeGoey et al., Journal of Medicinal Chemistry, 2017.
Synthesis and Antioxidant Properties
Kumar and Naik (2010) synthesized a series of 5H-dibenz[b,f]azepine derivatives to evaluate their antioxidant properties in different in vitro model systems. This research highlights the potential of dibenzazepine derivatives, which could be synthesized from precursors including this compound, in developing new antioxidant agents Kumar & Naik, European Journal of Medicinal Chemistry, 2010.
Development of Novel Anti-neurodegenerative Drugs
Sudhapriya et al. (2019) described a Cu-mediated synthesis of differentially substituted diazepines as acetylcholinesterase (AChE) inhibitors, indicating a method for developing potential anti-neurodegenerative drugs. This study exemplifies the use of bromomethylated azepane derivatives in synthesizing compounds with significant therapeutic potential Sudhapriya et al., Bioorganic & Medicinal Chemistry Letters, 2019.
Efficient Synthesis Processes
Ying-qi (2008) investigated a novel synthesis process of 5H-dibenz[b,f]azepine, an important intermediate in genetic engineering and material science, demonstrating the versatility of bromomethylated azepanes as intermediates in complex synthetic pathways Ying-qi, Journal of Chemical Industry and Engineering, 2008.
Safety and Hazards
The safety data sheet for 5-(Bromomethyl)azepan-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
5-(bromomethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-5-6-1-2-7(10)9-4-3-6/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGYXDLVWARHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)



![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)

![4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2954583.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2954584.png)

![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2954589.png)


![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)
![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)
